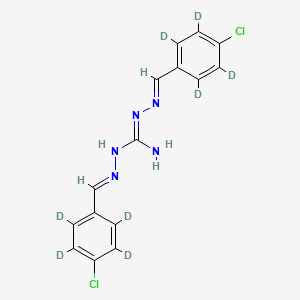
Robenidine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Robenidine-d8 is a deuterated analog of the anticoccidial compound robenidine. It is primarily used as a stable isotope-labeled internal standard in analytical chemistry. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various scientific studies, particularly in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Robenidine-d8 involves the deuteration of robenidine. The process typically starts with the preparation of 1,3-bis[(4-chlorobenzylidene)amino]guanidine, which is then subjected to deuteration. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced deuteration techniques and equipment is essential to achieve the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
Robenidine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Robenidine-d8 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of robenidine in biological samples.
Pharmacokinetics: Employed in studies to understand the absorption, distribution, metabolism, and excretion of robenidine.
Environmental Studies: Utilized in the analysis of environmental samples to monitor the presence of robenidine and its metabolites.
Biomedical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Mécanisme D'action
Robenidine-d8 exerts its effects by targeting specific molecular pathways. The compound is known to inhibit the growth and reproduction of coccidian parasites by interfering with their metabolic processes. The deuterated form, this compound, is primarily used in research to study these mechanisms in detail, providing insights into the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Robenidine: The non-deuterated form of Robenidine-d8, used as an anticoccidial agent.
Ronidazole: Another anticoccidial compound with a different chemical structure.
Nicarbazin: A coccidiostat used in poultry, similar in function but different in structure.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in analytical studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry. This distinguishes it from other similar compounds that do not have isotopic labeling.
Propriétés
Formule moléculaire |
C15H13Cl2N5 |
|---|---|
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
1,2-bis[(E)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9+,20-10+/i1D,2D,3D,4D,5D,6D,7D,8D |
Clé InChI |
MOOFYEJFXBSZGE-SDKHRPLESA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1/C=N/N/C(=N/N=C/C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])/N)[2H])[2H])Cl)[2H] |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


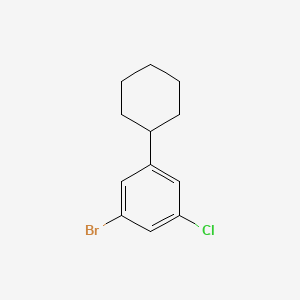
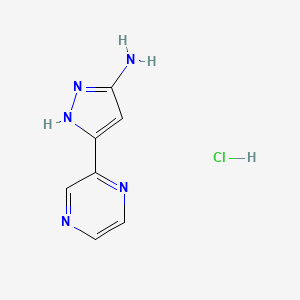
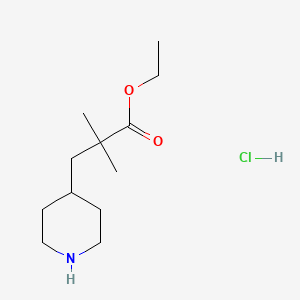
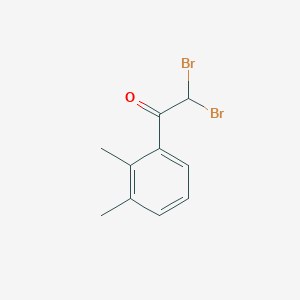
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole](/img/structure/B13707007.png)
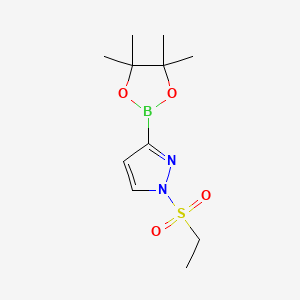
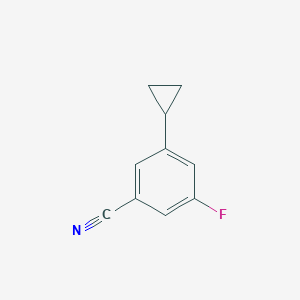
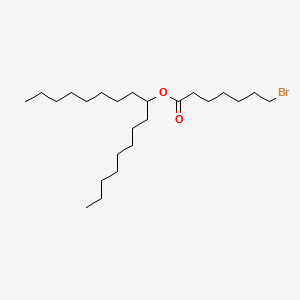

![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)

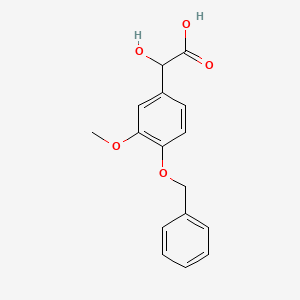
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
